10,10'-Dimethyl-9,9'-biacridinium

Vue d'ensemble

Description

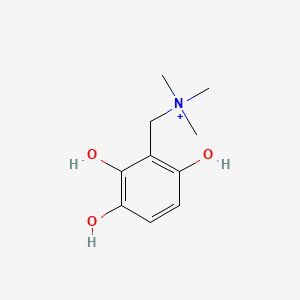

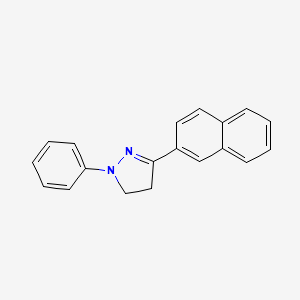

10,10'-Dimethyl-9,9'-biacridinium (DMB) is a unique, synthetic, heterocyclic compound that is widely used as a fluorescent dye in various scientific research applications. DMB is a simple, yet powerful compound, with both biochemical and physiological effects. It is a powerful tool for studies in biochemistry, cell biology, and pharmacology. In

Applications De Recherche Scientifique

Electron Transfer Oxidation

10,10'-Dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine acts as a unique two-electron donor in electron-transfer oxidation with various organic oxidants. The electron transfer from this compound to oxidants is the rate-determining step, followed by cleavage of the C(9)-C bond to yield acridinyl radical and 10-methylacridinium ion (Fukuzumi & Tokuda, 1992).

Chemiluminescent Reaction Mechanism

The chemiluminescent spectra and electronic spectra of 10,10'-dimethyl-9,9'-biacridinium dinitrate have been studied, revealing a new chemiluminescent reaction mechanism for 9,9'-biacridine derivatives (Huang Jinling, 1999).

Chemiluminescence in Micellar Media

A study on the chemiluminescence of 10,10'-dimethyl-9,9'-biacridinium nitrate in micellar media showed that the quantum efficiency increased markedly compared to isotropic media. This allowed the detection of light emission from the primary excited product, which was previously prohibited due to unrestricted energy transfer in isotropic media (Paleos, Vassilopoulos & Nikokavouras, 1982).

Charge-Transfer Structure and Reduction by Electron Transfer

Lucigenin, a derivative of 10,10'-dimethyl-9,9'-biacridinium, was found to be a charge-transfer (CT) complex. Its reaction with various nucleophiles in the absence of oxygen or oxidizing agents yields different types of products depending on the electron donation power of the nucleophiles, highlighting the importance of the CT structure in these reactions (Maeda, Kashiwabara & Tokuyama, 1977).

Molecular Structure of Photoproducts

The molecular structure of 10,10'-dimethyl-9,10,9',10'-tetrahydro-9,9'-biacridyl, a photoproduct of 10-methylacridinium nitrate, was determined using X-ray methods. This study provides insights into the photoreaction process and molecular structure of the photoproducts (Preuβ, Gieren, Hoppe & Zanker, 1973).

Synthesis of Luminescent Reagents

Various derivatives of 10,10'-dimethyl-9,9'-biacridinium, including dimethyl-9,9'-biacridine and disulfo-9,9'-biacridinium dinitrate, have been synthesized, with some serving as new luminescent reagents (Huang Jinling, 1999).

Chemiluminescence of Adsorbed Biacridylidenes

Studies on the chemiluminescence properties of adsorbed biacridylidenes, including 10,10'-dimethyl-9,9'-biacridylidene, on alumina in benzene slurry describe a new type of chemiluminescence reaction and its properties (Maeda & Yamada, 1989).

Propriétés

IUPAC Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULGIHLPACFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275691 | |

| Record name | Lucigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22103-92-0 | |

| Record name | Lucigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)